molecular formula C12H10ClN3 B12123854 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-

2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-

Cat. No.: B12123854
M. Wt: 231.68 g/mol
InChI Key: PBDCKJWILPWSLH-SNAWJCMRSA-N
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Description

2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]- is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group at the 2-position and a 3-chlorophenyl ethenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-aminopyrimidine and 3-chlorobenzaldehyde.

    Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with 2-aminopyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.

    Reduction: Sodium borohydride or hydrogenation catalysts like palladium on carbon (Pd/C) are used for reduction.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions for substitution reactions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Ethyl-substituted pyrimidines.

    Substitution: Various alkylated or acylated pyrimidine derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the development of new catalysts.

    Materials Science: It serves as a building block for the synthesis of novel polymers and materials with unique electronic properties.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]- involves its interaction with specific molecular targets, such as kinases in cancer cells. By binding to the active site of these enzymes, it inhibits their activity, leading to the suppression of cell proliferation and induction of apoptosis. The compound may also interact with microbial enzymes, disrupting essential biological processes in pathogens.

Comparison with Similar Compounds

Uniqueness: 2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-amine

InChI

InChI=1S/C12H10ClN3/c13-10-3-1-2-9(8-10)4-5-11-6-7-15-12(14)16-11/h1-8H,(H2,14,15,16)/b5-4+

InChI Key

PBDCKJWILPWSLH-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C2=NC(=NC=C2)N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC2=NC(=NC=C2)N

Origin of Product

United States

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